Benfotiamine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

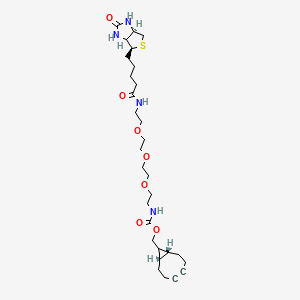

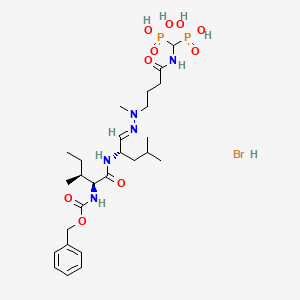

Benfotiamina-d5 es una forma deuterada de benfotiamina, un derivado sintético de la tiamina (vitamina B1). Es un compuesto liposoluble que es más biodisponible que la propia tiamina. Benfotiamina-d5 se utiliza en la investigación científica para estudiar la farmacocinética y las vías metabólicas de la benfotiamina, ya que los átomos de deuterio pueden rastrearse más fácilmente en los sistemas biológicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de benfotiamina-d5 implica la síntesis de benfotiamina seguida de la incorporación de átomos de deuterio. La ruta sintética general incluye:

Material de partida: Clorhidrato de tiamina.

Acilación: El clorhidrato de tiamina se acila con cloruro de benzoílo para formar S-benzoiltiamina.

Fosforilación: La S-benzoiltiamina se fosforila entonces para formar benfotiamina.

Deuteración: El último paso implica el intercambio de átomos de hidrógeno con átomos de deuterio utilizando reactivos y disolventes deuterados.

Métodos de Producción Industrial

La producción industrial de benfotiamina-d5 sigue pasos similares, pero a mayor escala. El proceso implica:

Acilación y fosforilación a gran escala: Utilizando reactores industriales para llevar a cabo las reacciones de acilación y fosforilación.

Purificación: El producto se purifica utilizando técnicas de cristalización y filtración.

Deuteración: El intercambio de deuterio se realiza en reactores especializados para garantizar una alta incorporación de átomos de deuterio.

Análisis De Reacciones Químicas

Tipos de Reacciones

Benfotiamina-d5 experimenta varias reacciones químicas, incluyendo:

Oxidación: Benfotiamina-d5 puede oxidarse para formar derivados de disulfuro de tiamina.

Reducción: Puede reducirse de nuevo a tiamina o sus derivados.

Sustitución: El grupo benzoílo puede sustituirse por otros grupos acilo bajo condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos de acilación como los cloruros de acilo y los anhídridos en presencia de bases como la piridina.

Productos Principales

Productos de Oxidación: Derivados de disulfuro de tiamina.

Productos de Reducción: Tiamina y sus derivados reducidos.

Productos de Sustitución: Diversos derivados de tiamina acilados.

Aplicaciones Científicas De Investigación

Benfotiamina-d5 se utiliza en una amplia gama de aplicaciones de investigación científica:

Química: Estudiando las vías metabólicas y la estabilidad de la benfotiamina.

Biología: Investigando la biodisponibilidad y la distribución de la benfotiamina en los sistemas biológicos.

Medicina: Investigando los efectos terapéuticos de la benfotiamina en el tratamiento de complicaciones diabéticas y enfermedades neurodegenerativas.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y suplementos dietéticos.

Mecanismo De Acción

Benfotiamina-d5 ejerce sus efectos aumentando los niveles de difosfato de tiamina en los tejidos. El difosfato de tiamina es un cofactor de la enzima transcetolasa, que desempeña un papel crucial en la vía de las pentosas fosfato. Al mejorar la actividad de la transcetolasa, benfotiamina-d5 ayuda a reducir la formación de productos finales de glicación avanzada, que están implicados en las complicaciones diabéticas. Los átomos de deuterio en benfotiamina-d5 permiten un seguimiento preciso de sus vías metabólicas e interacciones en el cuerpo.

Comparación Con Compuestos Similares

Compuestos Similares

Tiamina (Vitamina B1): La forma natural de la vitamina.

Sulbutiamina: Un derivado sintético de la tiamina con mayor biodisponibilidad.

Fursultiamina: Otro derivado sintético de la tiamina utilizado por sus efectos neuroprotectores.

Singularidad de Benfotiamina-d5

Benfotiamina-d5 es única debido a sus átomos de deuterio, que la convierten en una excelente herramienta para rastrear y estudiar la farmacocinética y las vías metabólicas de la benfotiamina. Su mayor biodisponibilidad y su capacidad para mejorar la actividad de la transcetolasa la convierten en un compuesto valioso en la investigación científica y las aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C19H23N4O6PS |

|---|---|

Peso molecular |

471.5 g/mol |

Nombre IUPAC |

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |

Clave InChI |

BTNNPSLJPBRMLZ-CSFUHONJSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)S/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOP(=O)(O)O)[2H])[2H] |

SMILES canónico |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)

![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)

![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)

![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)